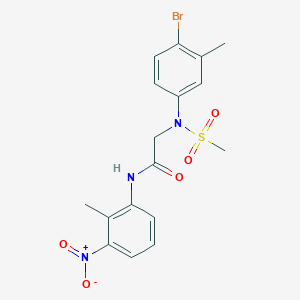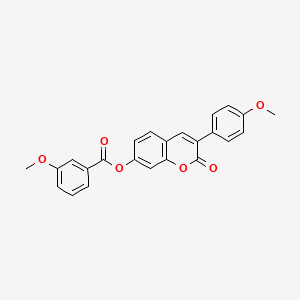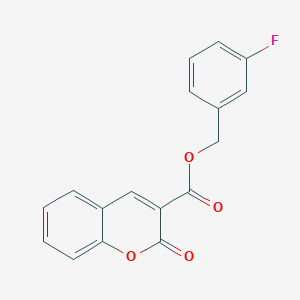![molecular formula C17H12N2O3S2 B3506821 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B3506821.png)
1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone
Übersicht
Beschreibung
1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone, also known as NPTB, is a compound that has gained significant attention in scientific research due to its unique properties. It is a thiazole-based compound that has been synthesized using various methods and has shown promising results in various applications.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone has been extensively studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Additionally, 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone has been studied for its antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone is not fully understood, but it is believed to act as a ROS scavenger by reacting with ROS and forming a stable adduct. In PDT, 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone is excited by light and produces singlet oxygen, which can cause oxidative damage to cancer cells. The antimicrobial and antifungal properties of 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone are believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone has been shown to have low toxicity in vitro and in vivo. It has been reported to have a half-life of approximately 3 hours in mice and is primarily metabolized in the liver. 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone has also been shown to have low binding affinity for serum albumin, which may contribute to its ability to penetrate cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone is its ability to detect ROS in living cells without the need for exogenous probes. It also has a high quantum yield, which makes it an efficient photosensitizer in PDT. However, 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone has limited solubility in water, which can make it difficult to use in certain experiments. It is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
Future research on 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone could focus on improving its solubility in water and developing new methods for its synthesis. It could also be studied for its potential use in other applications, such as in the detection of other reactive species or in the treatment of other diseases. Additionally, the mechanism of action of 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone could be further elucidated to better understand its interactions with ROS and other molecules.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-16(13-6-8-14(9-7-13)19(21)22)11-24-17-18-15(10-23-17)12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQSBFHPXWCFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-benzyl-2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506746.png)
![N-(2-chlorophenyl)-2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B3506749.png)

![N-(4-{[2-(2-furoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3506774.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B3506784.png)
![N-(tert-butyl)-2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3506789.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506797.png)

![3-[(4-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3506808.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B3506809.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3506810.png)
![1-allyl-3-(3-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3506812.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3506814.png)
